Chiral Identity: Racemic vs. Enantiopure
Pyrrolidine-2-carbonitrile hydrochloride (1199773-80-2) is a racemic mixture, confirmed by its stereochemical descriptors and chromatographic behavior [1]. In contrast, the (S)-enantiomer (CAS 65732-69-6) exhibits a distinct retention time on chiral stationary phases and is supplied with a minimum enantiomeric purity of 95% . This difference is critical for analytical method development: the racemate serves as a reference standard for evaluating chiral separation efficiency and for identifying potential enantiomeric impurities in active pharmaceutical ingredients (APIs) like Vildagliptin [2].
| Evidence Dimension | Chiral Purity / Identity |
|---|---|
| Target Compound Data | Racemic mixture (equal parts of (R)- and (S)-enantiomers) |
| Comparator Or Baseline | (S)-Pyrrolidine-2-carbonitrile hydrochloride (CAS 65732-69-6): ≥95% enantiomeric purity |
| Quantified Difference | The racemate is defined by a 1:1 enantiomeric ratio, whereas the comparator is defined by a minimum of 95% of the (S)-isomer. |
| Conditions | HPLC analysis using a chiral stationary phase, as per standard pharmaceutical quality control protocols. |
Why This Matters
This difference dictates application: the racemate is essential for validating chiral methods and for use as a negative control, while the enantiopure compound is required for asymmetric synthesis of bioactive molecules.
- [1] PubChem. (2024). Pyrrolidine-2-carbonitrile hydrochloride. National Center for Biotechnology Information. Compound Summary. View Source
- [2] Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. View Source
